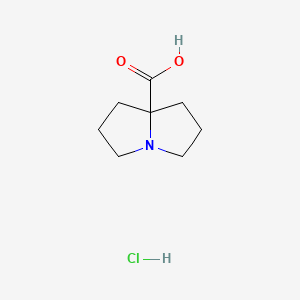

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride

Overview

Description

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is an organic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by a pyrrolizine ring system, which is a bicyclic structure consisting of a pyrrole fused to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

Hydrogenation: The pyrrolizine ring is then subjected to hydrogenation to introduce the tetrahydro functionality.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Steps: Such as crystallization or chromatography to obtain the pure hydrochloride salt.

Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon to reduce any unsaturated bonds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, palladium on carbon.

Substitution Reagents: Alcohols, amines, dicyclohexylcarbodiimide.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Fully saturated derivatives.

Substitution Products: Esters, amides.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine:

Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Pyrrolizidine Alkaloids: Naturally occurring compounds with a similar pyrrolizine ring structure.

Tetrahydropyridine Derivatives: Compounds with a tetrahydropyridine ring, which share some structural similarities.

Uniqueness: Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These features confer distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Biological Activity

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride (THPCA-HCl) is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, research findings, and case studies.

THPCA-HCl has the molecular formula CHClNO and a molecular weight of 205.68 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays. The synthesis typically involves the cyclization of pyrrolidine derivatives under controlled conditions, often utilizing catalysts and specific solvents to achieve high purity and yield.

Common Synthetic Routes

-

Cyclization of Pyrrolidine Derivatives :

- Utilizes acetic acid and hydrochloride salt formation.

- Reaction conditions are optimized for high yield.

-

Industrial Production :

- Scaled-up using continuous flow reactors.

- Automated systems monitor reaction parameters to ensure quality.

The biological activity of THPCA-HCl is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways, influencing physiological effects. Its structure allows it to fit into active sites of enzymes, thereby affecting their activity and overall metabolic processes.

Biological Activities

Research indicates that THPCA-HCl possesses various biological activities:

- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest potential as an analgesic and anti-inflammatory agent, indicating possible applications in pain management.

- Neuropharmacological Effects : Its structure suggests interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology. Compounds similar to THPCA-HCl may influence pathways related to pain perception and mood regulation.

- Antiviral Activity : THPCA-HCl has been studied for its potential role as an inhibitor of hepatitis B virus (HBV) replication, showcasing its therapeutic potential against viral infections .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In a study examining the antiviral properties of THPCA-HCl, it was found to inhibit HBV replication effectively. The compound demonstrated significant activity at low concentrations, indicating its potential as a therapeutic agent for treating viral infections. Further studies are warranted to elucidate the precise mechanisms involved in this inhibition .

Comparative Analysis with Similar Compounds

THPCA-HCl shares structural similarities with several other compounds that exhibit distinct biological activities. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | 0.86 | Different ring structure; more linear configuration |

| (S)-2-(Pyrrolidin-2-yl)acetic acid | 0.84 | Enantiomeric form; potential differences in activity |

| 2-Methylpiperidine-3-carboxylic acid hydrochloride | 0.80 | Contains a piperidine ring; different pharmacological profile |

| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride | 0.71 | Bicyclic structure; distinct activity spectrum |

This comparison indicates that while THPCA-HCl shares certain characteristics with these compounds, its unique structural elements may confer distinct biological activities and therapeutic potentials.

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-5-9(8)6-2-4-8;/h1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJPGFULGQUTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165456-23-5 | |

| Record name | hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.